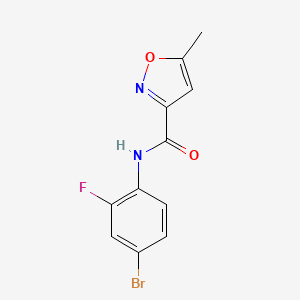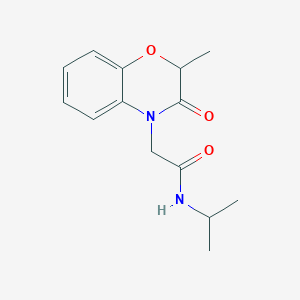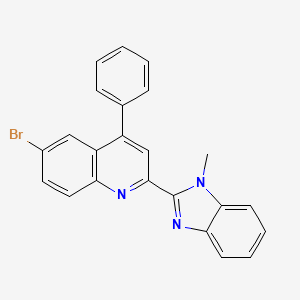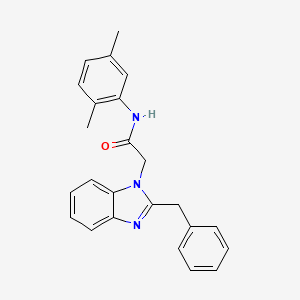![molecular formula C19H21ClN2O2 B11119322 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11119322.png)
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known by its systematic name, is a chemical compound with the following structure:
Structure: C20H24ClN3O2
This compound belongs to the class of benzamides and exhibits interesting pharmacological properties. Let’s explore further.
Preparation Methods
Synthetic Routes: The synthetic preparation of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves the following steps:
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a suitable chlorination reaction using an appropriate chlorinating agent.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting the chlorophenyl compound with morpholine under specific conditions.
Amide Bond Formation: Finally, the amide bond is formed by reacting the chlorophenyl-morpholine intermediate with benzoyl chloride or benzoyl bromide.
Industrial Production Methods: While I don’t have specific industrial production details, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can occur at the chlorophenyl or morpholine positions.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound has diverse applications:
Medicine: It may act as a ligand for specific dopamine receptors, making it relevant in neurological research.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could find applications in pharmaceuticals or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide with related benzamides or dopamine receptor ligands to understand its unique features.
Remember, this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-15(7-9-17)18(22-10-12-24-13-11-22)14-21-19(23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |
InChI Key |
DCXYKTACLURTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119245.png)
![3-phenyl-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11119256.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119269.png)
![N-(4-ethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11119277.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide](/img/structure/B11119278.png)
![N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11119284.png)
![N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11119286.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11119297.png)
![Ethyl 4-(4-fluorophenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119306.png)


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11119333.png)

